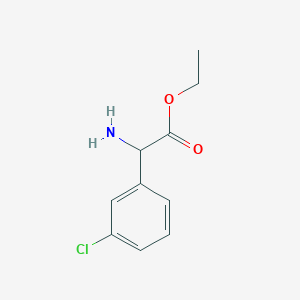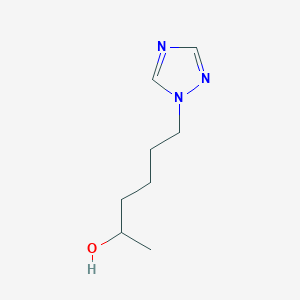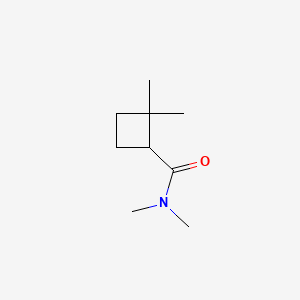
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a boronic acid derivative containing a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and triazole functionalities makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid typically involves the cycloaddition reaction between an azide and an alkyne, followed by the introduction of the boronic acid group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions, often in the presence of a copper catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as halides or sulfonates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole-boronic acid derivatives.
Scientific Research Applications
Chemistry
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules due to its ability to undergo various chemical transformations.
Biology
In biological research, this compound is used as a probe for studying enzyme activities and as a ligand in the development of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (1H-1,2,3-Triazol-4-yl)boronic acid
- (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)boronic acid
- (1,2,4-Triazol-3-yl)boronic acid
Uniqueness
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of both the dimethyl-substituted triazole ring and the boronic acid group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H8BN3O2 |
|---|---|
Molecular Weight |
140.94 g/mol |
IUPAC Name |
(1,5-dimethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)6-7-8(3)2/h9-10H,1-2H3 |
InChI Key |
ZXNXEUOJGFAFIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=N1)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)

![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)




![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


